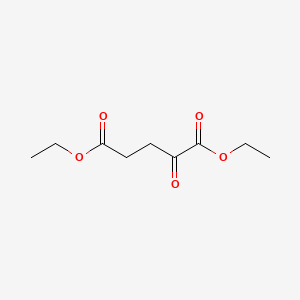

Diethyl 2-oxopentanedioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRAIMFUWGFAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208328 | |

| Record name | Diethyl alpha-ketoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5965-53-7 | |

| Record name | 1,5-Diethyl 2-oxopentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5965-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl alpha-ketoglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl oxalpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl alpha-ketoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL .ALPHA.-KETOGLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9H7KZF90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Diethyl 2-Oxopentanedioate

An In-Depth Technical Guide to the Synthesis of Diethyl 2-Oxopentanedioate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This compound, a prominent β-keto ester, serves as a highly versatile and valuable building block in modern organic synthesis. Its structural arrangement, featuring a ketone flanked by two ester functionalities, provides a rich platform for a multitude of chemical transformations. This unique reactivity makes it a crucial intermediate in the synthesis of complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmacologically active agents.[1][2] For professionals in drug discovery and development, mastering the synthesis of this key intermediate is paramount for constructing novel molecular entities and optimizing structure-activity relationships (SAR) in lead compounds.[2] This guide provides a comprehensive, field-proven exploration of its synthesis through the Claisen condensation, focusing on mechanistic understanding, practical execution, and strategic optimization.

The Core Reaction: A Mechanistic Deep Dive into the Crossed Claisen Condensation

The synthesis of this compound is achieved via a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[3] This specific variant involves the reaction between two different esters: one that can form an enolate (diethyl succinate) and one that cannot, acting purely as an electrophile (diethyl oxalate).[4] Understanding the mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization.

The reaction proceeds through several distinct, critical stages:

-

Enolate Formation: The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt). The ethoxide ion selectively deprotonates the α-carbon of diethyl succinate. The choice of base is crucial: using an alkoxide that matches the ester's alcohol portion (ethoxide for an ethyl ester) prevents transesterification, a competing side reaction that would scramble the ester groups.[5] Diethyl succinate is the enolizable partner because it possesses acidic protons on the carbons adjacent to the carbonyl group.

-

Nucleophilic Acyl Substitution: The newly formed, resonance-stabilized enolate of diethyl succinate acts as a potent carbon nucleophile. It attacks one of the highly electrophilic carbonyl carbons of diethyl oxalate. Diethyl oxalate is an ideal non-enolizable partner as it lacks α-hydrogens and thus cannot self-condense.[3][4] This attack forms a tetrahedral alkoxide intermediate.

-

Intermediate Collapse & Reformation: The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group. This addition-elimination sequence is the hallmark of nucleophilic acyl substitution and results in the formation of the β-keto ester product.[5][6]

-

The Driving Force - Irreversible Deprotonation: The newly formed this compound possesses highly acidic protons on the carbon situated between the two carbonyl groups (pKa ≈ 11).[6] The ethoxide base present in the reaction mixture immediately and irreversibly deprotonates this position. This final acid-base reaction is thermodynamically favorable and shifts the entire reaction equilibrium forward, driving the condensation to completion in high yield, in accordance with Le Chatelier's principle.[5] This step is so critical that the Claisen condensation requires a full stoichiometric equivalent of base, as it is consumed in this final step.[5]

-

Acidic Workup: The reaction is concluded with the addition of a dilute acid (e.g., HCl or H₂SO₄) during the workup phase. This step serves to neutralize any remaining base and protonate the final enolate, yielding the neutral this compound product.[7][8]

Visualizing the Mechanism: Claisen Condensation Pathway

Caption: Reaction mechanism of the crossed Claisen condensation.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating methodology derived from standard procedures for Claisen condensations.[7][9] Adherence to anhydrous conditions is critical for success.

Materials and Reagents

-

Diethyl succinate

-

Diethyl oxalate

-

Absolute Ethanol (anhydrous)

-

Sodium metal (handle with extreme care) or commercial Sodium Ethoxide

-

Anhydrous Diethyl Ether

-

Dilute Hydrochloric Acid (e.g., 1M HCl)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Inert gas (Nitrogen or Argon)

Apparatus

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Step-by-Step Methodology

-

Preparation of Sodium Ethoxide (Base) :

-

Causality: Preparing the base in situ from sodium and absolute ethanol ensures it is fresh and, critically, anhydrous. Water will hydrolyze the esters and consume the base, preventing the condensation.

-

Under an inert atmosphere, charge a three-necked flask with absolute ethanol.

-

Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents relative to diethyl succinate) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.

-

Stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

-

-

Reaction Setup and Reagent Addition :

-

Cool the sodium ethoxide solution in an ice-water bath to 0-5 °C.

-

In a dropping funnel, prepare a mixture of diethyl succinate (1.0 equivalent) and diethyl oxalate (1.2 equivalents).

-

Causality: Using a slight excess of the non-enolizable ester (diethyl oxalate) maximizes the probability of the desired crossed condensation over the self-condensation of diethyl succinate.[4]

-

Add the ester mixture dropwise to the stirred, cooled sodium ethoxide solution over approximately 1-2 hours. Maintain the internal temperature below 10 °C.

-

Causality: Slow, controlled addition is vital. It prevents a rapid exotherm and minimizes the concentration of the enolizable ester at any given time, further suppressing self-condensation.[4]

-

-

Reaction and Monitoring :

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (diethyl succinate) is consumed.

-

-

Workup and Isolation :

-

Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of ice and dilute hydrochloric acid.

-

Causality: This step neutralizes the excess sodium ethoxide and protonates the product enolate to form the final β-keto ester.[7]

-

Transfer the mixture to a separatory funnel. The organic product will separate from the aqueous layer.

-

Extract the aqueous layer two to three times with diethyl ether to recover any dissolved product.

-

Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification :

-

The crude product is a liquid that can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[7]

-

Quantitative Data and Optimization

The yield of a Claisen condensation is highly dependent on reaction conditions. While specific yield data for the diethyl succinate/diethyl oxalate condensation is not prominently published, analysis of analogous systems provides a strong predictive framework.[10] Optimization can significantly improve outcomes from ~70% to over 85%.[11]

| Parameter | Standard Condition | Optimization Strategy & Rationale | Anticipated Outcome |

| Base | Sodium Ethoxide (1.1 eq) | Use stronger, non-nucleophilic bases like Sodium Hydride (NaH) or LDA.[3] Rationale: These bases can deprotonate the ester more completely and irreversibly, potentially reducing side reactions. | Increased yield, faster reaction times.[11] |

| Solvent | Ethanol | Switch to aprotic solvents like THF or DMF. Rationale: Avoids proton exchange with the solvent, potentially stabilizing the enolate.[11][12] | Improved yield and reaction control. |

| Temperature | 0 °C to Reflux | Maintain low temperature during addition (-78 °C with LDA) then warm slowly. Rationale: Maximizes kinetic control, favoring the desired crossed product over thermodynamic side products. | Higher purity of the crude product. |

| Stoichiometry | 1.2 eq Diethyl Oxalate | Increase excess of diethyl oxalate to 1.5-2.0 eq. Rationale: Further drives the reaction towards the crossed product by mass action. | Reduced self-condensation byproducts. |

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Self-Validating Solution |

| Low or No Yield | 1. Wet reagents/glassware. 2. Insufficient or decomposed base. 3. Reaction temperature too low. | 1. Flame-dry all glassware; use anhydrous solvents.[9] 2. Use freshly prepared or high-quality commercial base. 3. Ensure reaction reaches reflux after addition. |

| Significant Self-Condensation Product | 1. Addition of esters was too fast. 2. Insufficient excess of diethyl oxalate. 3. Reaction run at too high a temperature initially. | 1. Add the ester mixture slowly via a dropping funnel. 2. Increase the equivalents of diethyl oxalate. 3. Pre-cool the base solution and maintain low temperature during addition. |

| Ester Hydrolysis | Presence of water in the reaction. | Rigorously adhere to anhydrous conditions throughout the setup and reaction.[9] |

Product Characterization

Confirmation of the final product's identity and purity is essential. A combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy provide the definitive structural elucidation, showing the connectivity and chemical environment of all atoms in the molecule.[13]

-

Infrared (IR) Spectroscopy : This technique is key for confirming the presence of the characteristic functional groups: a sharp ketone carbonyl stretch (~1720 cm⁻¹) and ester carbonyl stretches (~1740 cm⁻¹).[13][14]

-

Mass Spectrometry (MS) : Determines the molecular weight of the compound, confirming the correct molecular formula.[13]

Conclusion

The Claisen condensation is a powerful and reliable method for the synthesis of this compound. By understanding the underlying mechanism, exercising meticulous control over experimental parameters—particularly anhydrous conditions and reagent stoichiometry—and employing rational optimization strategies, researchers can consistently achieve high yields of this critical synthetic intermediate. This guide serves as a foundational resource, empowering scientists to leverage this chemistry effectively in their pursuit of novel therapeutics and advanced chemical entities.

References

- BenchChem. (2025). Application Notes and Protocols: Diethyl 2-Methyl-3-oxopentanedioate in Multicomponent Reactions. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

-

Mariella, R. P., & Raube, R. (1963). Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses, Coll. Vol. 4, 288. [Link]

-

Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. [Link]

-

Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. r/Chempros. [Link]

-

Pearson. (n.d.). Claisen Condensation Explained. Pearson+. [Link]

-

Wiley. (n.d.). Claisen Condensation | Overview & Research Examples. [Link]

- BenchChem. (2025).

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

-

Yale Chemistry. (2006). CHEM 330 Topics Discussed on Sept. 21. [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

-

Yale Chemistry. (n.d.). PS8-S05-2. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

-

Ahmed Mutanabbi Abdullah. (n.d.). The Claisen Condensation. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Diethyl 2-methyl-3-oxopentanedioate (16631-18-8) for sale [vulcanchem.com]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. perlego.com [perlego.com]

- 9. orgsyn.org [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. celonpharma.com [celonpharma.com]

- 12. reddit.com [reddit.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Diethyl 2-Oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Diethyl 2-Oxopentanedioate (also known as Diethyl 2-Oxoglutarate), a key intermediate in various synthetic and metabolic pathways. As direct experimental spectra are not comprehensively available in public databases, this document leverages expert analysis of its structural features and data from analogous compounds to present a robust, predictive guide to its spectral characteristics. This approach is designed to empower researchers in identifying and characterizing this molecule with high confidence.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₁₄O₅, M.W. 202.20 g/mol ) is an aliphatic keto-diester. Its structure is characterized by a five-carbon chain with a ketone at the C2 position and two terminal ethyl ester groups. This unique arrangement of functional groups dictates its spectroscopic signature.

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind peak assignments is explained to provide a deeper understanding of the structure-spectrum correlation.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are based on established chemical shift principles and comparison with its close analog, dimethyl 2-oxoglutarate.[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | -O-CH₂-CH₃ | ~ 1.30 | Triplet | 6H | ~ 7.1 |

| b | -C(O)-CH₂-CH₂ -C(O)- | ~ 2.95 | Triplet | 2H | ~ 6.5 |

| c | -C(O)-CH₂ -CH₂-C(O)- | ~ 3.25 | Triplet | 2H | ~ 6.5 |

| d | -O-CH₂ -CH₃ | ~ 4.25 | Quartet | 4H | ~ 7.1 |

Justification of Assignments:

-

Signal (a) & (d): These signals are characteristic of the two equivalent ethyl ester groups. The methyl protons (a ) are split into a triplet by the adjacent two methylene protons. The methylene protons (d ) are deshielded by the adjacent oxygen atom, shifting them downfield to ~4.25 ppm, and are split into a quartet by the three methyl protons.

-

Signal (b) & (c): These signals correspond to the two methylene groups of the pentanedioate backbone. The C4 methylene protons (b ) are adjacent to the C5 ester carbonyl, while the C3 methylene protons (c ) are adjacent to the C2 ketone. The ketone group is more electron-withdrawing than the ester, thus the protons at C3 are expected to be slightly more deshielded (further downfield) than those at C4. Both appear as triplets due to coupling with each other.

Predicted ¹³C NMR Data

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | -O-CH₂-CH₃ | ~ 14.1 |

| 2 | -C(O)-CH₂-CH₂ -C(O)- | ~ 28.0 |

| 3 | -C(O)-CH₂ -CH₂-C(O)- | ~ 34.5 |

| 4 | -O-CH₂ -CH₃ | ~ 61.5 |

| 5 | C H₂-C (O)-O- | ~ 161.0 |

| 6 | -CH₂-C (O)-CH₂- | ~ 172.5 |

| 7 | -O-C (O)-C (O)-CH₂- | ~ 193.0 |

Justification of Assignments:

-

Aliphatic Carbons (1-4): The methyl carbons of the ethyl groups (1 ) appear at the most upfield position (~14.1 ppm). The methylene carbons of the ethyl groups (4 ) are shifted downfield (~61.5 ppm) due to the attached oxygen. The backbone methylene carbons (2 and 3 ) appear in the 28-35 ppm range, with the carbon alpha to the ketone (3 ) expected to be slightly more deshielded.

-

Carbonyl Carbons (5-7): Carbonyl carbons have the largest chemical shifts. The ester carbonyls (5 and 6 ) are expected in the 160-175 ppm range. The C1 ester carbonyl (5 ) is alpha to a ketone, which may cause a slight upfield shift compared to the C5 ester carbonyl (6 ). The ketone carbonyl (7 ) is the most deshielded carbon in the molecule, predicted to be around 193.0 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~ 1750 | C=O Stretch | Ester Carbonyl |

| ~ 1725 | C=O Stretch | Ketone Carbonyl |

| 1250-1000 | C-O Stretch | Ester Linkage |

Interpretation:

-

C-H Stretching: The region just below 3000 cm⁻¹ will show sharp peaks corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and backbone methylene/methyl groups.

-

C=O Stretching Region: This is the most diagnostic region for this compound. Two strong, sharp absorption bands are expected. The ester carbonyls typically absorb at a higher frequency (~1750 cm⁻¹) than the aliphatic ketone (~1725 cm⁻¹). The presence of two distinct peaks in this region would be strong evidence for the keto-diester structure.

-

C-O Stretching: A series of strong bands in the "fingerprint region" between 1250 and 1000 cm⁻¹ will correspond to the C-O single bond stretching vibrations of the two ester groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electron Ionization (EI) is a common technique for this type of analysis.

Predicted Fragmentation Pattern (EI-MS)

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 202 | [M]⁺ | [C₉H₁₄O₅]⁺ | Molecular Ion |

| 157 | [M - OCH₂CH₃]⁺ | [C₇H₉O₄]⁺ | Loss of an ethoxy radical |

| 129 | [M - COOCH₂CH₃]⁺ | [C₆H₉O₃]⁺ | Loss of a carboethoxy radical |

| 101 | [C₄H₅O₃]⁺ | Further fragmentation | |

| 73 | [COOCH₂CH₃]⁺ | [C₃H₅O₂]⁺ | Carboethoxy cation |

| 45 | [OCH₂CH₃]⁺ | [C₂H₅O]⁺ | Ethoxy cation |

Interpretation and Fragmentation Pathway:

Upon electron impact, the molecular ion ([M]⁺) is formed at m/z 202. The most common fragmentation pathways for esters involve the cleavage of bonds alpha to the carbonyl group.

-

Loss of an Ethoxy Radical (m/z 157): The cleavage of the C-O single bond in one of the ester groups results in the loss of an ethoxy radical (•OCH₂CH₃, mass 45), leading to a prominent peak at m/z 157.

-

Loss of a Carboethoxy Radical (m/z 129): Cleavage of the C-C bond between the carbonyl carbon and the adjacent carbon of the backbone can lead to the loss of a carboethoxy radical (•COOCH₂CH₃, mass 73), resulting in an ion at m/z 129.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized, yet field-proven, protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a standard choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard (0.03% v/v) for referencing the chemical shift scale to 0 ppm.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using standard parameters (e.g., 16 scans, 1-2 second relaxation delay).

-

Process the Free Induction Decay (FID) using a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and analyze chemical shifts and coupling patterns.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans). This decoupling simplifies the spectrum to single lines for each unique carbon.

-

Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet center to 77.16 ppm.

-

IR Spectroscopy Protocol

Objective: To identify the functional groups.

Methodology (Neat Liquid Film):

-

Sample Preparation: As this compound is a liquid, the simplest method is to prepare a thin film. Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top, gently pressing to spread the liquid into a uniform thin film.

-

Acquisition:

-

Place the assembled plates into the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrument-related absorptions.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., anhydrous dichloromethane) and store them in a desiccator to prevent fogging.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5 or similar) and a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 50°C to 250°C).

-

-

MS Detection:

-

Set the ion source to the standard 70 eV for electron ionization.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its corresponding mass spectrum. Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By integrating data from analogous compounds with fundamental spectroscopic principles, researchers are equipped with the necessary information to identify this compound, confirm its structure, and assess its purity. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

-

Moreno, A., et al. (2018). 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity. ACS Chemical Biology. [Link]

Sources

Physical and chemical properties of Diethyl 2-oxopentanedioate

An In-depth Technical Guide to Diethyl 2-oxopentanedioate: Properties, Reactivity, and Applications

Executive Summary: This technical guide provides a comprehensive scientific overview of this compound (CAS: 5965-53-7), a key chemical intermediate for professionals in research, organic synthesis, and drug development. The document details its fundamental physicochemical and spectroscopic properties, explores its core chemical reactivity centered on the α-keto-ester moiety, and outlines its applications as a versatile building block for complex molecular architectures, particularly heterocyclic systems of medicinal interest. A plausible synthetic pathway and robust analytical characterization workflow are presented, grounded in established chemical principles. This guide serves as an authoritative resource, integrating theoretical knowledge with practical insights to support the effective utilization of this compound in advanced scientific endeavors.

Physicochemical and Spectroscopic Profile

This compound, also known as Diethyl 2-ketoglutarate, is a functionalized diester that presents as a liquid at room temperature.[1] Its molecular structure, featuring two ester groups and a central ketone, dictates its physical properties and is the source of its synthetic versatility.

Core Physicochemical Data

The key physical and chemical identifiers for this compound are summarized below. It is important to note that while some properties like boiling point have been experimentally determined, others are computed values that provide reliable estimates for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Diethyl 2-ketoglutarate, α-Ketoglutaric acid diethyl ester | [2] |

| CAS Number | 5965-53-7 | [1][3] |

| Molecular Formula | C₉H₁₄O₅ | [2][3] |

| Molecular Weight | 202.21 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

| Boiling Point | 283.0 ± 23.0 °C at 760 mmHg; 126-128 °C at 12 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 121.0 ± 22.7 °C | [2] |

| pKa (α-proton) | ~11 (Estimated, in water) | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, ethers, alcohols) | [4] |

| Storage | Sealed in a dry environment at room temperature | [1] |

Rationale for Vacuum Distillation: The high boiling point at atmospheric pressure (283 °C) suggests that significant thermal decomposition could occur during purification.[2] Therefore, vacuum distillation is the required method for purification, as it allows the compound to boil at a much lower temperature (126-128 °C at 12 mmHg), preserving its chemical integrity.

Spectroscopic Signature for Structural Verification

While publicly available experimental spectra for this compound are limited, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following data are predicted based on established principles of spectroscopy and analysis of closely related analogs.[5][6][7]

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signals.

-

δ ~4.25 ppm (quartet, 4H): This signal corresponds to the two equivalent methylene protons (-OCH₂ CH₃) of the ethyl ester groups. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. The signal is split into a quartet by the neighboring methyl protons (n+1 rule, 3+1=4).

-

δ ~3.05 ppm (triplet, 2H): Attributed to the methylene protons at the C4 position (-C(O)CH₂ CH₂-). These protons are adjacent to another methylene group, resulting in a triplet splitting pattern (n+1 rule, 2+1=3).

-

δ ~2.85 ppm (triplet, 2H): Corresponds to the methylene protons at the C3 position (-CH₂ CH₂C(O)-). These protons are adjacent to the C4 methylene group and thus appear as a triplet.

-

δ ~1.30 ppm (triplet, 6H): This upfield signal represents the six equivalent protons of the two terminal methyl groups (-OCH₂CH₃ ). It is split into a triplet by the adjacent methylene protons (n+1 rule, 2+1=3).

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides confirmation of the carbon backbone and functional groups.

-

δ ~195.0 ppm: Ketone carbonyl carbon (C =O).

-

δ ~172.0 ppm: Ester carbonyl carbon at C1 (-OC (=O)-).

-

δ ~161.0 ppm: Ester carbonyl carbon at C5 (-C (=O)O-).

-

δ ~62.0 ppm: Methylene carbons of the ethyl esters (-OCH₂ CH₃).

-

δ ~34.0 ppm: Methylene carbon at C4.

-

δ ~29.0 ppm: Methylene carbon at C3.

-

δ ~14.0 ppm: Methyl carbons of the ethyl esters (-OCH₂CH₃ ).

-

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups.

-

~1745 cm⁻¹ (Strong, Sharp): C=O stretch of the two ester functional groups. This is typically a very intense absorption.

-

~1720 cm⁻¹ (Strong, Sharp): C=O stretch of the ketone functional group. This may appear as a distinct peak or a shoulder on the more intense ester peak.

-

~1250-1050 cm⁻¹ (Strong): C-O single bond stretching vibrations of the ester groups.[8]

-

~2980 cm⁻¹ (Medium): sp³ C-H stretching from the ethyl and methylene groups.

1.2.3 Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight of the compound [C₉H₁₄O₅]⁺.[2]

-

Key Fragmentation Peaks:

-

m/z = 157: Loss of an ethoxy group (-OC₂H₅).

-

m/z = 129: Loss of an ethoxycarbonyl group (-COOC₂H₅).

-

m/z = 45: Fragment corresponding to the ethoxy cation [OC₂H₅]⁺.

-

Chemical Reactivity and Synthesis

The synthetic utility of this compound stems from the strategic placement of its three carbonyl groups, which activates adjacent protons and provides multiple sites for nucleophilic attack.

Core Reactivity Profile

The molecule's reactivity can be understood by considering its key functional components: the α-keto group, the adjacent active methylene protons, and the two ester functionalities.

-

Acidity of α-Protons (C3): The protons on the carbon atom between the ketone (C2) and the ester (C1, not shown) are not present in this molecule. However, the protons on C3 are activated by the adjacent ketone and are moderately acidic (pKa ~19-20), allowing for enolate formation with a suitable base. This enolate can then act as a nucleophile in various C-C bond-forming reactions.

-

Nucleophilic Addition to Carbonyls: Both the ketone and ester carbonyls are electrophilic. The ketone at C2 is generally more reactive towards nucleophiles (e.g., Grignard reagents, organolithiums) than the ester carbonyls. This differential reactivity allows for selective transformations.

-

Ester Hydrolysis and Transesterification: The ethyl ester groups can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. They can also undergo transesterification in the presence of another alcohol and a catalyst.

-

Condensation Reactions: The activated methylene group at C3 can participate in condensation reactions, such as the Knoevenagel or aldol-type condensations, with aldehydes and ketones.

The diagram below illustrates the primary sites of reactivity.

Caption: Key reactivity sites of this compound.

Synthesis and Characterization Workflow

While numerous suppliers offer this compound, an understanding of its synthesis is crucial for specialized applications, such as isotopic labeling.[1] A robust synthesis and purification workflow is outlined below.

Representative Synthetic Protocol: Fischer Esterification

A plausible and direct laboratory synthesis involves the Fischer esterification of 2-oxopentanedioic acid (α-ketoglutaric acid).

Objective: To synthesize this compound from 2-oxopentanedioic acid and ethanol.

Materials:

-

2-Oxopentanedioic acid (1.0 eq)

-

Anhydrous Ethanol (20-50 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: A solution of 2-oxopentanedioic acid in a large excess of anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: Concentrated sulfuric acid is added dropwise to the solution while stirring. Causality: Sulfuric acid acts as a proton source, activating the carboxylic acid carbonyls towards nucleophilic attack by ethanol, thereby driving the equilibrium towards the ester product.

-

Reflux: The reaction mixture is heated to reflux (approx. 80°C) and maintained for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Neutralization: The mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure using a rotary evaporator. The residue is redissolved in diethyl ether and washed carefully with saturated sodium bicarbonate solution until effervescence ceases. Causality: This step neutralizes the acidic catalyst and removes any unreacted carboxylic acid.

-

Workup - Washing: The organic layer is subsequently washed with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase, breaking up any emulsions.

-

Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed via rotary evaporation.

-

Purification: The crude product is purified by vacuum distillation (e.g., 126-128 °C at 12 mmHg) to yield the pure this compound.

Synthesis and Purification Workflow Diagram

The following diagram provides a visual representation of the key steps in the synthesis and purification process.

Caption: Workflow for synthesis and purification of this compound.

Applications in Synthesis and Drug Discovery

This compound is not typically a final drug product but rather a highly valuable scaffold or intermediate. Its bifunctional nature makes it an excellent starting point for constructing complex molecules, particularly heterocyclic ring systems that form the core of many pharmaceuticals.[9][10]

Versatile Building Block for Heterocycles

The compound's structure is pre-organized to participate in cyclocondensation reactions. For instance, derivatives of this molecule react with dinucleophiles like guanidine or amidines to form substituted pyrimidine rings.[11] Such pyrimidine cores are prevalent in a wide range of biologically active compounds, including kinase inhibitors and antimicrobial agents.[12]

A key application of related keto-esters is in multicomponent reactions, such as the Hantzsch dihydropyridine synthesis.[13] This reaction allows for the rapid assembly of dihydropyridine scaffolds, which are known calcium channel blockers and have other important pharmacological activities. The efficiency of combining three or more reactants in a single step makes these building blocks highly attractive in discovery chemistry for generating libraries of diverse compounds.[13]

Role in Medicinal Chemistry Programs

In drug development, small, functionalized building blocks are essential for structure-activity relationship (SAR) studies.[12] this compound provides a scaffold that can be systematically modified at several positions:

-

The C3 methylene position can be alkylated or functionalized.

-

The ketone can be converted to other groups (e.g., amines, alcohols).

-

The esters can be converted to amides or other derivatives to modulate properties like solubility and cell permeability.

This modularity allows medicinal chemists to fine-tune the steric and electronic properties of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302).[1] It is designated with the GHS07 pictogram (exclamation mark).[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times.[1]

-

Handling: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.[2]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][2]

-

Disposal: Dispose of waste in accordance with federal, state, and local regulations for chemical waste.

Conclusion

This compound is a synthetically powerful and versatile chemical intermediate. Its value lies in the predictable reactivity of its α-keto-diester framework, which enables its use in a wide array of organic transformations. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical behavior is paramount for its successful application in the synthesis of novel and complex molecular targets. This guide provides the foundational knowledge and practical insights necessary to leverage this important building block in advancing chemical and pharmaceutical research.

References

- Benchchem. (n.d.). Spectroscopic Characterization of Diethyl 2-methyl-3-oxopentanedioate: A Technical Guide.

- Benchchem. (n.d.). Physical and chemical properties of Diethyl 2-methyl-3-oxopentanedioate.

- PubChem. (n.d.). Diethyl 2,4-dimethyl-3-oxopentanedioate. National Center for Biotechnology Information.

- Chemsrc. (n.d.). Diethyl 2-oxopentane-1,5-dicarboxylate | CAS#:5965-53-7.

- PubChem. (n.d.). 1,5-Diethyl 2-oxopentanedioate | C9H14O5 | CID 80070. National Center for Biotechnology Information.

- Benchchem. (n.d.). Comparative Yield Analysis of Diethyl 2-methyl-3-oxopentanedioate and its Derivatives in Organic Synthesis.

- Sigma-Aldrich. (n.d.). This compound | 5965-53-7.

- ResearchGate. (2005). Transformations of Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate. A Simple Synthesis of Substituted 2Amino5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates.

- PubChem. (n.d.). Diethyl methyl(2-methyl-4-oxopentan-2-yl)propanedioate. National Center for Biotechnology Information.

- MedChemExpress. (2025). Diethyl 3-oxopentanedioate-SDS.

- Benchchem. (2025). Application Notes and Protocols: Diethyl 2-Methyl-3-oxopentanedioate in Multicomponent Reactions.

- Vulcanchem. (n.d.). Diethyl 2-methyl-3-oxopentanedioate - 16631-18-8.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Benchchem. (2025). Commercial availability and suppliers of Diethyl 2-methyl-3-oxopentanedioate.

- PubChem. (n.d.). Diethyl 2-methyl-3-oxopentanedioate | C10H16O5 | CID 10921903. National Center for Biotechnology Information.

- Crysdot LLC. (n.d.). This compound.

- Key Organics. (n.d.). 5965-53-7 | this compound.

- MedChemExpress. (n.d.). Diethyl 3-oxopentanedioate - Product Data Sheet.

- PubChem. (n.d.). Diethyl acetonedicarboxylate | C9H14O5 | CID 66045. National Center for Biotechnology Information.

- Ambeed.com. (n.d.). Diethyl 3-oxopentanedioate.

- ResearchGate. (2024). Synthesis of labeled derivatives starting from diethyl 3-oxopentanedioate.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: diethyl ether.

- Carl ROTH. (2016). Safety Data Sheet: Diethyl ether.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.

- YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.

- Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides.

- Alfa Chemistry. (n.d.). CAS 5965-53-7 this compound.

- PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. National Library of Medicine.

Sources

- 1. This compound | 5965-53-7 [sigmaaldrich.com]

- 2. Diethyl 2-oxopentane-1,5-dicarboxylate | CAS#:5965-53-7 | Chemsrc [chemsrc.com]

- 3. 1,5-Diethyl 2-oxopentanedioate | C9H14O5 | CID 80070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diethyl 2-methyl-3-oxopentanedioate (16631-18-8) for sale [vulcanchem.com]

- 13. benchchem.com [benchchem.com]

Diethyl 2-oxopentanedioate mechanism of formation

An In-depth Technical Guide to the Formation of Diethyl 2-Oxopentanedioate

Foreword: Deconstructing a Cornerstone Synthesis

To the researchers, scientists, and drug development professionals who rely on foundational organic reactions, the synthesis of key intermediates is a subject of paramount importance. This compound, commonly known as diethyl α-ketoglutarate, is a pivotal building block in the synthesis of α-ketoglutaric acid, a crucial intermediate in the Krebs cycle, and a precursor for various pharmaceuticals and bioactive molecules.[1][2] This guide provides an in-depth examination of the core mechanism for its formation, moving beyond a simple recitation of steps to explore the causality behind the synthesis, ensuring a blend of theoretical understanding and practical, field-proven insights. Our focus is on the most robust and historically significant route: the crossed Claisen condensation.

The Primary Synthetic Route: A Crossed Claisen Condensation

The formation of this compound is most effectively achieved through a two-stage process commencing with a crossed Claisen condensation.[1] This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[3][4] The specific reactants for this synthesis are diethyl succinate and diethyl oxalate.[5][6]

This particular pairing is highly effective for a crossed condensation due to the inherent properties of the reactants:

-

The Enolizable Ester: Diethyl succinate possesses acidic α-protons (protons on the carbons adjacent to the carbonyl group) and can be deprotonated by a strong base to form a nucleophilic enolate.[3]

-

The Non-Enolizable Electrophile: Diethyl oxalate lacks α-protons and therefore cannot form an enolate or undergo self-condensation.[7][8] This makes it an excellent electrophilic partner, minimizing the formation of unwanted side products and driving the reaction toward the desired crossed product.[7]

The choice of base is critical. Sodium ethoxide is typically employed. Using the sodium alkoxide corresponding to the ester's alcohol component (ethanol in this case) is a self-validating choice that prevents transesterification, a side reaction that would scramble the ester groups and lead to a mixture of products.[3][9]

The Core Mechanism: From Reactants to Product

The synthesis proceeds through the formation of a key intermediate, triethyl oxalylsuccinate, which is subsequently hydrolyzed, decarboxylated, and re-esterified to yield the final product. The initial condensation is the most mechanistically complex and critical stage.

Stage 1: Formation of Triethyl Oxalylsuccinate via Claisen Condensation

The mechanism involves five distinct steps, with the final deprotonation serving as the thermodynamic driving force for the entire sequence.[10]

-

Enolate Formation: The reaction is initiated by the abstraction of an acidic α-proton from diethyl succinate by the sodium ethoxide base. This creates a resonance-stabilized enolate ion, the key nucleophile in this reaction.[3][4][10]

-

Nucleophilic Attack: The newly formed succinate enolate attacks one of the highly electrophilic carbonyl carbons of diethyl oxalate. This addition reaction forms a tetrahedral intermediate.[10]

-

Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses. It expels an ethoxide ion, which is a good leaving group, to regenerate the carbonyl double bond. The product of this step is triethyl oxalylsuccinate.[3][10]

-

Deprotonation of the β-Keto Ester (Thermodynamic Driving Force): The resulting triethyl oxalylsuccinate has a highly acidic proton located on the carbon between the two carbonyl groups (pKa ≈ 11). The ethoxide base, present in stoichiometric amounts, rapidly and essentially irreversibly removes this proton.[11] This exergonic deprotonation step shifts the overall equilibrium of the preceding reversible steps to favor the formation of the product enolate, thus driving the reaction to completion.[9][10]

-

Protonation (Acidic Workup): In a separate final step, an aqueous acid (such as hydrochloric acid) is added to neutralize any remaining base and protonate the resonance-stabilized enolate, yielding the neutral triethyl oxalylsuccinate intermediate.[3][5]

Caption: The Claisen condensation mechanism forming the key intermediate.

Stage 2: Conversion to this compound

The isolated triethyl oxalylsuccinate is not the final target. To obtain this compound, the central ester group derived from the oxalate must be removed.

-

Hydrolysis & Decarboxylation: The triethyl ester is heated under reflux with a strong acid, typically hydrochloric acid.[5] This harsh condition hydrolyzes all three ester groups to carboxylic acids. The resulting β-keto dicarboxylic acid is unstable and readily undergoes decarboxylation (loss of CO₂) upon heating, yielding α-ketoglutaric acid.

-

Diesterification: The resulting α-ketoglutaric acid is then re-esterified, typically by heating with ethanol in the presence of an acid catalyst (e.g., acetyl chloride or sulfuric acid), to produce the final desired product, this compound.[1]

Experimental Protocol: A Validated Approach

The following protocol is adapted from the robust and well-vetted procedures found in Organic Syntheses, a highly trusted source for reproducible chemical preparations.[5][6] This workflow represents a self-validating system, where the reaction conditions are optimized to drive the equilibrium and maximize yield.

Caption: Overall experimental workflow for the synthesis of this compound.

Detailed Methodology

Materials:

-

Sodium metal

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Diethyl Oxalate

-

Diethyl Succinate

-

Concentrated Hydrochloric Acid

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and dropping funnel, add anhydrous ethanol. Carefully add clean sodium metal in portions. The reaction is exothermic. Once all the sodium has reacted, cool the resulting solution.[5] Expertise & Experience: Using absolute (anhydrous) ethanol is critical to prevent the sodium from reacting with water and to avoid premature hydrolysis of the esters.[5]

-

Condensation: To the cooled sodium ethoxide slurry, add anhydrous ether, followed by the dropwise addition of diethyl oxalate. Subsequently, add diethyl succinate dropwise while stirring. Allow the mixture to stand at room temperature for at least 12 hours.[5]

-

Workup and Isolation of Intermediate: Add water to the reaction mixture to dissolve the sodium salt of the product enolate. Separate the layers and discard the ether layer. Acidify the aqueous layer with concentrated hydrochloric acid, which will cause the triethyl oxalylsuccinate to separate as an oil. Extract the product with ether, dry the combined organic extracts over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.[5][6]

-

Hydrolysis and Decarboxylation: Take the crude triethyl oxalylsuccinate and reflux it with 12N hydrochloric acid for approximately 4 hours. Distill the mixture to dryness under reduced pressure to obtain crude α-ketoglutaric acid.[5]

-

Final Esterification: Recrystallize or purify the α-ketoglutaric acid as needed. Convert the purified acid to this compound by standard esterification methods, such as refluxing in ethanol with a catalytic amount of a strong acid.[1] Purify the final product by vacuum distillation.

Quantitative Data Summary

The efficiency of this synthesis is well-documented. The data below, derived from the Organic Syntheses procedure, highlights the expected yields for the key steps. Reproducibility is a hallmark of this trusted method.

| Step | Reactant 1 | Moles | Reactant 2 | Moles | Product | Yield (%) | Reference |

| Condensation | Diethyl Oxalate | 1.00 | Diethyl Succinate | 1.00 | Triethyl Oxalylsuccinate | 88-90% | [5] |

| Hydrolysis | Triethyl Oxalylsuccinate | 0.82 | 12N HCl | - | α-Ketoglutaric Acid | 91-95% | [5] |

| Overall | Diethyl Succinate | 1.00 | - | - | α-Ketoglutaric Acid | ~80-85% | [5] |

Note: The yield for the final esterification step to this compound is typically high but depends on the specific conditions used.

Concluding Remarks

The formation of this compound via the Claisen condensation of diethyl succinate and diethyl oxalate is a classic, robust, and mechanistically insightful synthesis. Its success hinges on fundamental principles: the strategic choice of a non-enolizable electrophile, the use of a non-interfering base, and the powerful thermodynamic driving force provided by the deprotonation of the β-keto ester product. For any scientist engaged in synthetic chemistry, a thorough understanding of this mechanism provides not just a route to a valuable intermediate, but also a deeper appreciation for the elegant control that can be exerted in complex carbon-carbon bond-forming reactions.

References

- Benchchem (2025). Application Notes and Protocols: Diethyl 2-Methyl-3-oxopentanedioate in Multicomponent Reactions. Benchchem.

- Benchchem (2025). Comparative Yield Analysis of Diethyl 2-methyl-3-oxopentanedioate and its Derivatives in Organic Synthesis. Benchchem.

- Benchchem (2025). Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis. Benchchem.

-

Kosower, E., & Friedman, L. (1955). α-KETOGLUTARIC ACID. Organic Syntheses, Coll. Vol. 3, 510. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Claisen condensation. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Transformations of Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

- Benchchem (2025). Experimental Protocols and Application Notes for Diethyl 2,2-Dihydroxypropanedioate in Organic Synthesis. Benchchem.

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

- Benchchem (2025). Purity Assessment of Synthesized Diethyl 2-methyl-3-oxopentanedioate: A Comparative Guide. Benchchem.

- Benchchem (2025). A Comparative Guide to Alternative Reagents for Diethyl Oxalate in Condensation Reactions. Benchchem.

-

Blatt, A. H. (Ed.). (1941). α-KETOGLUTARIC ACID. Organic Syntheses, Coll. Vol. 1, 341. Retrieved from [Link]

-

Yale Chemistry. (n.d.). The Acetoacetic Ester Condensation (Claisen Condensation). Retrieved from [Link]

- Benchchem (2025). Validation of reaction products from Diethyl oxalate using analytical techniques. Benchchem.

- Benchchem (2025). Physical and chemical properties of Diethyl 2-methyl-3-oxopentanedioate. Benchchem.

-

Wikipedia contributors. (n.d.). Dieckmann condensation. In Wikipedia. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

-

Chaumeil, M. M., et al. (2014). 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity. Magnetic Resonance in Medicine, 72(4), 943–951. Retrieved from [Link]

-

OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Crossed Claisen Condensations. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved from [Link]

- Christianson, C. J. (1933). The Use of Diethyl Oxalate in the Claisen Condensation. University of Wisconsin--Madison.

-

Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]

-

Research Square. (2021). Synthesis of alpha-ketoglutaric acid by Yarrowia lipolytica yeast grown on ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]

Sources

- 1. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Synthesis of Diethyl 2-Oxopentanedioate: Starting Materials and Mechanistic Insights

Introduction: The Significance of Diethyl 2-Oxopentanedioate

This compound, also known as diethyl α-ketoglutarate, is a pivotal molecule in synthetic organic chemistry and biochemistry. As the diethyl ester of α-ketoglutaric acid, a key intermediate in the citric acid cycle (Krebs cycle), it serves as a valuable precursor for a wide range of biologically active molecules, including amino acids like glutamate and proline[1]. Its versatile structure, featuring a ketone and two ester functionalities, makes it an essential building block for the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols for researchers and drug development professionals.

Part 1: The Cornerstone of Synthesis: Claisen Condensation

The most direct and widely employed method for synthesizing this compound is the crossed Claisen condensation. This carbon-carbon bond-forming reaction is a robust and efficient strategy that leverages the differential reactivity of two distinct ester starting materials.

Starting Materials: Diethyl Oxalate and Diethyl Succinate

The classical approach involves the base-catalyzed condensation of diethyl oxalate with diethyl succinate[2][3].

-

Diethyl Oxalate: This diester serves as the electrophilic component. Crucially, it lacks α-hydrogens and therefore cannot be deprotonated by the base to form an enolate. This prevents self-condensation and directs the reaction pathway, making it an ideal acylating agent in a crossed Claisen reaction[4][5].

-

Diethyl Succinate: This ester possesses α-hydrogens and acts as the nucleophilic precursor. In the presence of a strong base, it is deprotonated to form a resonance-stabilized enolate ion.

Mechanistic Rationale and Causality

The success of this synthesis hinges on the precise control of reactivity through the choice of base and reaction conditions.

The Role of the Base (Sodium Ethoxide): A strong base is required to generate a sufficient concentration of the diethyl succinate enolate. Sodium ethoxide (NaOEt) is the base of choice for several critical reasons[2][6]:

-

Sufficient Basicity: It is strong enough to deprotonate the α-carbon of diethyl succinate (pKa ≈ 25).

-

Prevention of Transesterification: Using an alkoxide that matches the alkyl group of the esters (ethoxide for ethyl esters) prevents unwanted transesterification, which would lead to a mixture of products.

-

Driving the Equilibrium: The final step of the Claisen condensation is the deprotonation of the product, the β-keto ester (this compound, pKa ≈ 11). This is a highly favorable acid-base reaction that drives the entire equilibrium towards the product, ensuring a high yield[7].

The overall reaction proceeds through nucleophilic acyl substitution, where the enolate of diethyl succinate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, followed by the elimination of an ethoxide leaving group[6][7].

Experimental Protocol: Claisen Condensation

The following protocol is a modification of the well-established procedure found in Organic Syntheses, a trusted source for reliable chemical preparations[2].

Step 1: Preparation of Sodium Ethoxide Slurry

-

In a multi-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet, add 23 g (1.0 mol) of clean sodium metal to 500 mL of absolute ethanol.

-

The reaction is exothermic; control the rate of reaction by cooling the flask in an ice bath if necessary.

-

Once all the sodium has reacted, remove the excess ethanol via distillation. Add 200 mL of anhydrous toluene and continue distillation until the temperature of the flask contents reaches 105°C to ensure all ethanol is removed[2].

-

Cool the resulting sodium ethoxide slurry to room temperature.

Step 2: Condensation Reaction

-

To the cooled sodium ethoxide slurry, add 650 mL of anhydrous diethyl ether.

-

Add 146 g (1.0 mol) of diethyl oxalate to the slurry with stirring.

-

Subsequently, add 174 g (1.0 mol) of diethyl succinate to the mixture.

-

Allow the reaction mixture to stand at room temperature for a minimum of 12 hours. A solid precipitate of the sodium salt of the product will form.

Step 3: Work-up and Isolation

-

Hydrolyze the reaction mixture by carefully adding 500 mL of water with vigorous stirring.

-

Separate the aqueous and ether layers. Wash the ether layer with 150 mL of water and discard the ether layer.

-

Combine all aqueous layers and acidify with 100 mL of 12N hydrochloric acid. The oily product, triethyl oxalylsuccinate (an intermediate form), will separate.

-

Extract the aqueous layer with three 150-mL portions of diethyl ether. Combine these extracts with the oily layer.

-

Dry the combined ethereal solution over anhydrous magnesium sulfate, filter, and remove the ether by evaporation under reduced pressure to yield the crude product. The subsequent step in the original procedure is hydrolysis to α-ketoglutaric acid; for this compound, purification would be achieved via vacuum distillation.

Quantitative Data Summary

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Typical Yield | Reference |

| Diethyl Oxalate | Diethyl Succinate | Sodium Ethoxide | Ethanol/Toluene/Ether | >12 hours | 73-83% (as α-ketoglutaric acid after hydrolysis) | [2] |

Visualization of the Claisen Condensation Pathway

Caption: Reaction pathway of the base-catalyzed Claisen condensation.

Part 2: Alternative Precursors and Synthetic Strategies

While the Claisen condensation is the most direct route, other starting materials offer alternative pathways, particularly for the synthesis of derivatives and related structures.

Diethyl 1,3-Acetonedicarboxylate as a Versatile Building Block

Diethyl 1,3-acetonedicarboxylate (also known as diethyl 3-oxopentanedioate) is a highly versatile C5 building block used in a multitude of organic syntheses[8][9]. Its central methylene group is activated by two flanking ester groups, making it highly acidic and an excellent nucleophile for various condensation reactions[10][11].

Causality of Reactivity: The α-protons on the C2 and C4 positions are readily abstracted by a base. This starting material is a common precursor in reactions like the Weiss-Cook condensation to form bicyclic structures and in the synthesis of various heterocyclic compounds. For instance, it can react with reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA) to form enamino-diesters, which are themselves versatile intermediates[12].

Experimental Protocol: Representative Reaction with DMFDMA

-

In a round-bottom flask, dissolve Diethyl 1,3-acetonedicarboxylate (1.0 eq) in ethanol at room temperature.

-

Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.1 eq) to the solution.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure to yield the product, Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, which can be used in subsequent steps without further purification[12].

Caption: A typical transformation of Diethyl 1,3-acetonedicarboxylate.

Synthesis from Biological Precursors: The Glutamic Acid Route

An alternative strategy involves starting from readily available biological molecules. α-Ketoglutaric acid is the direct acidic precursor to this compound.

Starting Materials:

-

L-Glutamic Acid: A common amino acid that can be converted to α-ketoglutaric acid through oxidative deamination[1][13]. This can be achieved enzymatically or through chemical oxidation.

-

α-Ketoglutaric Acid: This keto-acid can be directly esterified to yield the target compound.

Reaction Principle:

-

Oxidation: L-amino acid oxidases can be used for a biocatalytic conversion of glutamic acid to α-ketoglutaric acid[14].

-

Esterification: Standard Fischer esterification, using an excess of ethanol and a strong acid catalyst (like sulfuric acid), converts the two carboxylic acid groups of α-ketoglutaric acid into ethyl esters.

Causality: This route is advantageous when leveraging biotechnological processes for the production of the α-ketoglutaric acid core. The subsequent esterification is a fundamental and high-yielding organic reaction.

Caption: Workflow for synthesis via a biological precursor.

Conclusion

The synthesis of this compound is most efficiently achieved via the Claisen condensation of diethyl oxalate and diethyl succinate, a method prized for its high yield and mechanistic elegance. The choice of sodium ethoxide as a base is critical for preventing side reactions and driving the reaction to completion. Alternative routes, such as those employing the versatile Diethyl 1,3-acetonedicarboxylate or starting from biological precursors like L-glutamic acid , provide valuable strategic flexibility, particularly for the synthesis of complex derivatives or when integrating biocatalytic steps. A thorough understanding of the underlying principles governing the reactivity of these starting materials is paramount for the successful design and execution of synthetic campaigns in research and development.

References

- BenchChem. (n.d.). Comparative Yield Analysis of Diethyl 2-methyl-3-oxopentanedioate and its Derivatives in Organic Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols: Diethyl 2-Methyl-3-oxopentanedioate in Multicomponent Reactions.

-

Friedman, L., & Kosower, E. (1955). α-KETOGLUTARIC ACID. Organic Syntheses, Coll. Vol. 3, 510. Retrieved from [Link]

-

Stanovnik, B., et al. (n.d.). Transformations of Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate. ResearchGate. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for Diethyl Oxalate in Condensation Reactions.

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

- Various Authors. (n.d.). Claisen Condensation | Overview & Research Examples.

- BenchChem. (n.d.). Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis.

-

Wikipedia. (n.d.). Diethyl oxalate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

- UCLA Chemistry and Biochemistry. (n.d.). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates.

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

- Yale Chemistry. (n.d.). The Acetoacetic Ester Condensation (Claisen Condensation).

- Christianson, C. J. (1933).

- ElectronicsAndBooks. (n.d.). Studies on the Intramolecular Claisen Condensation.

-

ChemBK. (n.d.). Diethyl acetone-1,3-dicarboxylate. Retrieved from [Link]

-

Varongchayakul, C., & Danheiser, R. L. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. Retrieved from [Link]

- Organic Syntheses Procedure. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate.

-

Spijkers-Shaw, S., et al. (2024). Synthesis of labeled derivatives starting from diethyl 3-oxopentanedioate. ResearchGate. Retrieved from [Link]

- Ranu, B. C., et al. (n.d.). Large scale synthesis of dimethyl 1,3-acetonedicarboxylate. Indian Journal of Chemistry.

-

Denton, T. T., et al. (2020). Synthesis of α-Ketoglutaramic acid. Analytical Biochemistry. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl acetonedicarboxylate. Retrieved from [Link]

-

Proteopedia. (2022). Alpha-Ketoglutarates: glutamate, glutamine, proline, arginine. Retrieved from [Link]

-

ResearchGate. (n.d.). Production of alpha ketoglutarate from glutamate under oxidative stress. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetonedicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of diethyl 4-alkyl-2,2-oxetane dicarboxylates. Retrieved from [Link]

Sources

- 1. Alpha-Ketoglutarates: glutamate, glutamine, proline, arginine - Proteopedia, life in 3D [proteopedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The Use of Diethyl Oxalate in the Claisen Condensation - Conrad John Christianson - Google Books [books.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. perlego.com [perlego.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1,3-丙酮二羧酸二乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of α-Ketoglutaramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Diethyl 2-oxopentanedioate derivatives

An In-Depth Technical Guide to the Biological Activity of Diethyl 2-Oxopentanedioate Derivatives

Abstract

This compound, a versatile β-keto ester, serves as a foundational scaffold in medicinal chemistry for the synthesis of a diverse array of heterocyclic and substituted derivatives.[1] Its unique chemical reactivity, characterized by acidic α-protons and electrophilic carbonyl groups, allows for its effective use in multicomponent reactions and cyclocondensation strategies to generate novel molecular architectures.[1][2] This technical guide provides a comprehensive overview of the significant biological activities exhibited by these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will explore the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

The Chemical Foundation: this compound as a Synthetic Precursor

This compound (also known as diethyl 2-ketoglutarate) is a dicarboxylic acid ester whose chemical behavior is dominated by the β-keto ester moiety.[1] This structural arrangement facilitates the formation of a resonance-stabilized enolate ion, making it a valuable intermediate for carbon-carbon bond formation.[1] The primary synthetic routes to its derivatives include:

-